molecular formula C33H48O2 B13834074 4-Heptylphenyl 4-trans-(4-heptylcyclohexyl)benzoate

4-Heptylphenyl 4-trans-(4-heptylcyclohexyl)benzoate

Katalognummer: B13834074
Molekulargewicht: 476.7 g/mol
InChI-Schlüssel: SMCWOLNRUGDXNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Heptylphenyl 4-trans-(4-heptylcyclohexyl)benzoate typically involves the esterification of 4-heptylphenol with 4-trans-(4-heptylcyclohexyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Heptylphenyl 4-trans-(4-heptylcyclohexyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Heptylphenyl 4-trans-(4-heptylcyclohexyl)benzoate has several scientific research applications, including:

    Chemistry: Used as a model compound in studies of esterification and substitution reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Heptylphenyl 4-trans-(4-heptylcyclohexyl)benzoate involves its interaction with specific molecular targets and pathways. The ester linkage in the compound can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological receptors or enzymes. Additionally, the hydrophobic heptyl groups can facilitate the compound’s incorporation into lipid membranes, affecting membrane fluidity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Heptylphenyl 4-trans-(4-heptylcyclohexyl)benzoate: Unique due to its specific ester linkage and heptyl groups.

    4-Octylphenyl 4-trans-(4-octylcyclohexyl)benzoate: Similar structure but with octyl groups instead of heptyl groups.

    4-Hexylphenyl 4-trans-(4-hexylcyclohexyl)benzoate: Similar structure but with hexyl groups instead of heptyl groups.

Uniqueness

This compound is unique due to its specific combination of heptyl groups and ester linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C33H48O2

Molekulargewicht

476.7 g/mol

IUPAC-Name

(4-heptylphenyl) 4-(4-heptylcyclohexyl)benzoate

InChI

InChI=1S/C33H48O2/c1-3-5-7-9-11-13-27-15-19-29(20-16-27)30-21-23-31(24-22-30)33(34)35-32-25-17-28(18-26-32)14-12-10-8-6-4-2/h17-18,21-27,29H,3-16,19-20H2,1-2H3

InChI-Schlüssel

SMCWOLNRUGDXNY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.